Product packaging for 5-Bromopyrimidine-2-sulfonamide(Cat. No.:)

5-Bromopyrimidine-2-sulfonamide

Cat. No.: B13123255
M. Wt: 238.07 g/mol
InChI Key: MUYDITHJEYRYFR-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-sulfonamide (CAS 1339926-29-2) is a high-purity chemical building block featuring a brominated pyrimidine core fused to a sulfonamide functional group. This compound is supplied with a guaranteed purity of ≥98% and has a molecular formula of C₄H₄BrN₃O₂S and a molecular weight of 238.06 g/mol . Researchers are advised to store the product sealed in a dry environment at 2-8°C and ship at room temperature in continental US . The structure of this compound, which incorporates both a pyrimidine ring and a sulfonamide group, makes it a valuable scaffold in medicinal chemistry and drug discovery. Pyrimidine-based sulfonamides are of significant research interest due to their demonstrated potential as potent antimicrobial agents . The bromine atom at the 5-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . Sulfonamides, as a class of compounds, are well-known for their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, thereby exhibiting bacteriostatic properties . This mechanism is foundational in antibacterial research. The specific structural features of this compound may also lend it to investigations beyond antimicrobials, including applications in developing enzyme inhibitors and other biologically active molecules . This product is strictly For Research Use Only and is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3O2S B13123255 5-Bromopyrimidine-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrN3O2S

Molecular Weight

238.07 g/mol

IUPAC Name

5-bromopyrimidine-2-sulfonamide

InChI

InChI=1S/C4H4BrN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)

InChI Key

MUYDITHJEYRYFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Bromopyrimidine 2 Sulfonamide

Synthetic Routes for 5-Bromopyrimidine-2-sulfonamide

The synthesis of this compound requires the strategic introduction of two key functional groups onto the pyrimidine (B1678525) core: a bromine atom at the C-5 position and a sulfonamide moiety at the C-2 position. The following sections detail the methodologies developed to achieve this.

Strategies for Introducing Bromine at the Pyrimidine C-5 Position

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This transformation is typically achieved through electrophilic bromination of the pyrimidine or a suitable precursor. A variety of brominating agents and reaction conditions have been explored to optimize this process.

Commonly employed reagents for the C-5 bromination of pyrimidine derivatives include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of the pyrimidine ring and the specific substrate often dictate the choice of reagent and conditions. For instance, the bromination of uracil (B121893) derivatives at the C-5 position has been successfully carried out using Br₂ in solvents like acetic acid or water, or with NBS in dimethylformamide (DMF). nih.gov Similarly, cytidine (B196190) can be brominated at the C-5 position using reagents like Br₂ in carbon tetrachloride under UV irradiation or NBS in DMF. nih.gov

More recently, alternative and often milder brominating agents have been developed. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has proven to be an effective reagent for the C-5 bromination of both protected and unprotected pyrimidine nucleosides in aprotic solvents such as dichloromethane, acetonitrile, or DMF. nih.govnih.gov The efficiency of this reaction can be further enhanced by the addition of Lewis acids. nih.govnih.govresearchgate.net Another efficient method involves the use of sodium monobromoisocyanurate (SMBI) for the bromination of pyrimidine nucleosides, which can provide high yields in short reaction times. mdpi.com

The table below summarizes various brominating agents and their applications in the C-5 bromination of pyrimidine derivatives.

Brominating AgentSubstrate ExampleSolventConditionsReference
Br₂/H₂OUridineWater- nih.gov
N-Bromosuccinimide (NBS)UridineDMF- nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)2',3',5'-tri-O-acetyluridineCH₂Cl₂Room Temperature nih.gov
Sodium monobromoisocyanurate (SMBI)Uridine10% H₂O-CH₃CNRoom Temperature, with NaN₃ mdpi.com

Methodologies for Sulfonamide Moiety Introduction at the Pyrimidine C-2 Position

The introduction of a sulfonamide group at the C-2 position of the pyrimidine ring is another key synthetic transformation. A common and direct approach involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with a sulfonamide under basic conditions. This nucleophilic aromatic substitution reaction provides a straightforward route to the desired 2-pyrimidine sulfonamide.

A more general and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would entail the synthesis of 5-bromo-pyrimidine-2-sulfonyl chloride as a key intermediate. This sulfonyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the sulfonamide. The synthesis of 5-bromo-pyridine-2-sulfonyl chloride has been reported, which can then be converted to 5-bromopyridine-2-sulfonamide. chemicalbook.com While this is a pyridine (B92270) derivative, the underlying principle of reacting a sulfonyl chloride with an amine is broadly applicable to pyrimidine systems as well.

Furthermore, copper-catalyzed tandem reactions have been developed for the synthesis of sulfonamide pyrimidine derivatives from readily available starting materials like trichloroacetonitrile, sulfonyl azides, and terminal alkynes, offering a multicomponent approach to this scaffold. mdpi.com

Convergent and Divergent Synthetic Approaches to the Core Structure

The synthesis of this compound and its derivatives can be approached using either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of a 5-brominated pyrimidine fragment and a fragment containing the sulfonamide group, followed by their coupling in a later step. For example, one could synthesize 2-amino-5-bromopyrimidine (B17363) and a suitable sulfonyl chloride and then couple them.

A divergent synthesis , on the other hand, would start from a common intermediate, such as this compound itself, and then introduce diversity by reacting its different functional groups. mdpi.com This approach is highly efficient for creating a library of related compounds for screening purposes. For instance, starting from this compound, one could perform various reactions at the bromine position and the sulfonamide nitrogen to generate a wide range of derivatives. mdpi.com The synthesis of various pyrimidine sulfonamide derivatives has been explored, highlighting the potential for creating diverse molecular structures from a common core. nih.gov

Derivatization Strategies Based on this compound

The presence of both a bromine atom and a sulfonamide group makes this compound an excellent platform for further chemical modifications. These modifications can be selectively targeted to either of these functional groups, allowing for the systematic exploration of the chemical space around the pyrimidine core.

Chemical Modifications at the Bromine Position (e.g., Cross-Coupling Reactions)

The bromine atom at the C-5 position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at this position.

Suzuki-Miyaura cross-coupling is a widely used reaction for this purpose, involving the coupling of the 5-bromopyrimidine (B23866) with a boronic acid or ester in the presence of a palladium catalyst. This method has been successfully applied to the synthesis of 5-aryl-thiophenes bearing a sulfonamide moiety, demonstrating its utility in derivatizing similar bromo-heterocyclic systems. doaj.org The reaction conditions are generally mild and tolerate a variety of functional groups. Efficient palladium-catalyzed cross-coupling methods have also been described for other 5-bromo-N-heterocycles, such as 5-bromo-1,2,3-triazine, which can be diversified to form pyrimidines. nih.govresearchgate.net

Other important cross-coupling reactions that can be employed include:

Heck coupling: for the introduction of alkenyl groups.

Sonogashira coupling: for the introduction of alkynyl groups.

Buchwald-Hartwig amination: for the formation of C-N bonds.

The table below provides examples of cross-coupling reactions on bromo-heterocyclic systems, which are analogous to the potential derivatization of this compound.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄ / K₂CO₃5-Aryl-pyrimidines nih.gov
Suzuki-Miyaura(Hetero)aryl boronic acidsPd catalyst(Hetero)aryl-1,2,3-triazines nih.gov

Substitutions and Modifications on the Sulfonamide Nitrogen

The sulfonamide moiety (-SO₂NH₂) also offers opportunities for derivatization. The hydrogen atoms on the nitrogen are acidic and can be replaced by various substituents.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to introduce a wide range of substituents. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized by reacting 5-bromothiophene-2-sulfonamide (B1270684) with alkyl bromides in the presence of a base like lithium hydride (LiH). nih.gov Copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides provides a direct route to N-(hetero)aryl sulfonamides. researchgate.netnih.gov

Modification via Condensation Reactions: The sulfonamide nitrogen can also participate in condensation reactions with various electrophiles. This allows for the introduction of more complex functional groups. The development of derivatization reagents containing a 2-nitrophenylsulfonyl moiety highlights the potential for targeted modifications of amino groups, a principle that can be extended to the sulfonamide nitrogen. mdpi.com

These derivatization strategies underscore the value of this compound as a versatile building block in synthetic and medicinal chemistry, enabling the creation of diverse molecular architectures with a wide range of potential applications.

Ring System Modifications and Fused Analogues

The this compound core is a versatile platform for the construction of more complex, fused heterocyclic systems. The presence of two reactive sites—the bromine atom at the C5 position and the sulfonamide group at the C2 position—offers multiple avenues for annulation reactions. These modifications are crucial for developing novel compounds with tailored electronic and biological properties.

The synthesis of fused pyrimidines is a well-established field, with various strategies that can be adapted for the this compound scaffold. jchr.orgderpharmachemica.com For instance, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions to introduce substituents that can subsequently undergo cyclization to form fused rings. Similarly, the sulfonamide moiety can be manipulated or displaced to facilitate ring closure.

One prominent strategy involves the construction of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. mdpi.com By analogy, coupling various sulfonamides to the thienopyrimidine core has been shown to be a viable approach to new chemical entities. mdpi.com This suggests that this compound could serve as a key precursor for novel thieno[2,3-d]pyrimidine (B153573) sulfonamides.

Furthermore, the synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives, another class of fused heterocycles, has been reported to involve sulfonamide functionalities. nih.gov These methodologies could potentially be applied to this compound to generate complex polycyclic systems. Ring transformation reactions, where the pyrimidine ring itself is altered, have also been observed in reactions with certain nucleophiles, leading to different heterocyclic systems like pyridines. wur.nl

Chemical Reactivity of the this compound Scaffold

The chemical reactivity of the this compound scaffold is dominated by the electron-deficient nature of the pyrimidine ring, a characteristic that is significantly enhanced by the presence of both the 5-bromo and the 2-sulfonamide substituents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (SEAr) on the this compound ring is generally considered unfavorable. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further exacerbated by the strong electron-withdrawing effects of both the bromo group at the C5 position and the sulfonamide group at the C2 position. The sulfonamide group, in particular, deactivates the ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation highly unlikely to proceed under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the ring makes the this compound scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). The 2-sulfonyl group acts as an excellent leaving group, significantly facilitating the attack of nucleophiles at the C2 position. nih.govacs.org

Studies on related 2-sulfonylpyrimidines have demonstrated that they are much more reactive towards nucleophiles compared to their 2-chloro or 2-methylthio counterparts. nih.govacs.org The reaction proceeds through a Meisenheimer intermediate, and the rate of reaction is heavily influenced by the nature of the substituents on the pyrimidine ring.

The reactivity of the scaffold is further enhanced by the presence of the electron-withdrawing bromo group at the C5 position. Research has shown that strong electron-withdrawing groups at this position can drastically increase the rate of nucleophilic substitution at C2. nih.govacs.org This makes the this compound scaffold a highly reactive and versatile building block for introducing a wide range of functionalities via nucleophilic displacement of the sulfonamide group.

Table 1: Predicted Effect of Substituents on Nucleophilic Substitution Reactivity at the C2 Position of a Pyrimidine Ring

Position Substituent Type Predicted Effect on Reactivity Reference
5 Electron-Withdrawing (e.g., -Br, -NO₂, -COOMe) Drastic Increase nih.govacs.org
2 Sulfonyl (-SO₂R) Excellent Leaving Group, High Reactivity nih.govacs.org
2 Chloro (-Cl) Less Reactive than Sulfonyl nih.govacs.org
2 Methylthio (-SMe) Less Reactive than Sulfonyl nih.govacs.org

Common nucleophiles that readily react with such activated pyrimidine systems include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted pyrimidines, respectively. The reaction typically proceeds under mild conditions, highlighting the utility of this scaffold in synthetic chemistry.

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical factor for its storage, handling, and application. Based on the general behavior of related chemical structures, several degradation pathways can be anticipated under forced conditions, as outlined by ICH guidelines. nih.govyoutube.com

Hydrolytic Stability: Sulfonamide-containing drugs can be susceptible to hydrolysis under extreme pH conditions. For instance, sulfasalazine (B1682708) was found to degrade under strong alkaline conditions (5N NaOH at 85°C) but was stable in acidic and neutral media. nih.gov It is therefore plausible that this compound would exhibit good stability under neutral and acidic hydrolytic conditions but may undergo degradation, likely through cleavage of the sulfonamide bond, under harsh basic conditions.

Photostability: Brominated aromatic compounds are known to undergo photolytic degradation, often through a debromination pathway. nih.gov Exposure to UV or simulated sunlight could potentially lead to the cleavage of the C-Br bond, resulting in the formation of pyrimidine-2-sulfonamide (B129813) and other related photoproducts.

Thermal Stability: As a solid, this compound is expected to have a defined melting point and to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition would occur.

Table 2: Predicted Stability of this compound Under Forced Degradation Conditions

Condition Stressor Predicted Stability/Degradation Pathway Reference
Hydrolysis 0.1 M HCl, Heat Likely Stable nih.gov
Hydrolysis Water, Heat Likely Stable nih.gov
Hydrolysis 0.1 M NaOH, Heat Potential for slow degradation nih.gov
Hydrolysis >1 M NaOH, Heat Likely degradation via sulfonamide cleavage nih.gov
Oxidation H₂O₂, Heat Likely Stable -
Photolysis UV/Visible Light Potential for degradation via debromination nih.gov
Thermal Dry Heat Stable up to melting point -

It is important to note that some sulfonamides are not readily biodegradable, which has implications for their environmental fate. nih.gov The complete stability profile and degradation pathways of this compound would require specific experimental investigation.

Advanced Spectroscopic and Structural Characterization of 5 Bromopyrimidine 2 Sulfonamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromopyrimidine-2-sulfonamide and its analogues in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, N-(5-bromopyridin-2-yl) benzamide (B126), the pyridine (B92270) protons appear at δ 8.52 (s, 1H), 7.89 (d, 1H), and 7.16 (d, 1H). For 5-Bromopyrimidine (B23866) itself, the proton signals are also characteristic. chemicalbook.comspectrabase.com The sulfonamide proton (–SO₂NH–) in similar structures typically manifests as a singlet peak in the range of δ 8.78 to 10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For instance, in N-phenylnaphthalene-2-sulfonamide, the aromatic carbons show signals across a wide range, from δ 121.6 to 136.4 ppm. rsc.org The carbon atoms in the pyrimidine (B1678525) ring of analogues are also expected to have distinct chemical shifts influenced by the bromine and sulfonamide substituents. rsc.orgrsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. These experiments help to definitively assign the signals in the ¹H and ¹³C NMR spectra, confirming the structural framework of this compound and its derivatives.

Table 1: Representative ¹H NMR Data for Related Pyrimidine and Sulfonamide Structures

Compound Solvent Proton Chemical Shift (ppm) Multiplicity
N-(5-bromopyridin-2-yl) benzamide DMSO-d6 Pyridine-H 8.52 s
N-(5-bromopyridin-2-yl) benzamide DMSO-d6 Pyridine-H 7.89 d
N-(5-bromopyridin-2-yl) benzamide DMSO-d6 Pyridine-H 7.16 d

Table 2: Representative ¹³C NMR Data for a Related Sulfonamide Structure

Compound Solvent Carbon Chemical Shift (ppm)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their geometric arrangement, making them crucial for the characterization of this compound.

FT-IR Spectroscopy: The infrared spectra of sulfonamide derivatives show characteristic absorption bands. jst.go.jp The asymmetric and symmetric stretching vibrations of the SO₂ group are particularly prominent. For sulfonamides in the amido form, the SO₂ symmetric stretching bands are typically observed in the region of 1170 to 1145 cm⁻¹. jst.go.jp The stretching vibrations of the aromatic C=C bonds in the pyrimidine ring are expected to appear in the 1594–1489 cm⁻¹ range. rsc.org The S-N stretching vibration is also a key diagnostic peak. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The laser Raman polarization spectra of diazines, including pyrimidine, have been used to assign lattice vibrations in single crystals. researchgate.net For 5-bromocytosine, a related brominated pyrimidine derivative, FT-Raman spectra have been recorded and analyzed with the aid of DFT calculations to assign the normal modes of vibration. nih.gov Similar approaches can be applied to this compound to gain a deeper understanding of its vibrational properties.

Table 3: Characteristic FT-IR Frequencies for Sulfonamide and Pyrimidine Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Reference
SO₂ Symmetric Stretch (amido form) 1170 - 1145 jst.go.jp
C=C (aromatic) Stretch 1594 - 1489 rsc.org

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC), it allows for the separation and identification of the compound from complex mixtures.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of sulfonamides. usda.gov The technique involves separating the compound using liquid chromatography and then detecting it with a mass spectrometer. This allows for both quantification and confirmation of the analyte. usda.gov

HRMS: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govmdpi.com For this compound (C₄H₄BrN₃O₂S), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mdpi.com

Table 4: Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₄H₄BrN₃O₂S nih.gov
Exact Mass 236.92076 Da nih.gov

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org

The UV-Vis spectrum of 5-bromopyrimidine exhibits distinct absorption bands. mdpi.com The first absorption band, with an onset around 3.7 eV, is attributed to a π* ← n- transition. mdpi.com At higher energies, more intense bands corresponding to π* ← π transitions are observed. mdpi.com The presence of the bromine atom and the sulfonamide group in this compound is expected to influence the energies of these electronic transitions. For example, in a related sulfonamide derivative, N-benzoyl-N-(5-bromopyridin-2-yl) trifluoromethane (B1200692) sulfonamide, UV-Vis absorption maxima are observed at 210, 260, and 295 nm. The study of solvent effects can further elucidate the nature of these transitions, with n → π* transitions typically undergoing a blue shift (hypsochromic shift) and π → π* transitions a red shift (bathochromic shift) in polar solvents. libretexts.org

Table 5: UV-Vis Absorption Maxima for a Related Brominated Sulfonamide

Compound Solvent λmax (nm) Reference

Computational Chemistry and Chemoinformatics in 5 Bromopyrimidine 2 Sulfonamide Research

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of 5-Bromopyrimidine-2-sulfonamide at the atomic level. These computational approaches allow for the precise calculation of molecular geometries, electronic distributions, and orbital interactions, which are critical for predicting its chemical behavior and reactivity.

Ab Initio Methods for Molecular Properties

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations provide detailed information about molecular properties without the need for experimental parameters beyond fundamental physical constants. For sulfonamide-containing compounds, ab initio methods can be employed to study their conformational stability and molecular structure, offering insights into their behavior in different chemical environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density, making it easier to interpret orbital interactions. chemrxiv.orgchemrxiv.org In the context of sulfonamides, NBO analysis can reveal the stabilization energies associated with electron delocalization from donor to acceptor orbitals, highlighting the key intramolecular interactions that contribute to the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgchemrxiv.org It helps in identifying the electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. chemrxiv.orgresearchgate.net For sulfonamide derivatives, MEP maps can predict the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding, which is crucial for understanding their binding to biological targets. researchgate.netresearchgate.netnih.gov The color-coded maps typically show negative potential (electron-rich areas) in red and positive potential (electron-poor areas) in blue. chemrxiv.org

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. rjb.ro This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. For sulfonamides, docking studies have been widely used to investigate their interactions with various protein targets, including enzymes and receptors. rjb.ronih.govchemmethod.comnih.govnih.gov

These studies provide insights into the binding affinity, typically expressed as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com The information gleaned from docking is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Below is an interactive table summarizing molecular docking findings for sulfonamide derivatives with various protein targets.

Ligand/CompoundProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Sulfonamide DerivativesPenicillin-binding protein 2X (PBP-2X)--- rjb.ro
Azo-Based Sulfonamide (8h)FGFR2 kinase receptor4J98-6.24PHE 492, LYS 517, ASN 571 chemmethod.com
2-Thiouracil-5-Sulfonamide (9b)15-LOX-24RNE-9.8His 378 mdpi.com
Colchicine Sulfonamidesβ-tubulin--- nih.gov
5-bromo-N-propylthiophene-2-sulfonamide (3b)NDM-KP ST147 protein5N5I-- nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful chemoinformatics tools used in the early stages of drug discovery. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.govmdpi.com

These models can be generated based on the structure of a known active ligand or the receptor binding site. researchgate.net Once a pharmacophore model is developed, it can be used to rapidly screen large compound libraries (virtual screening) to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.govresearchgate.netmdpi.comsci-hub.box This approach has been successfully applied to identify novel sulfonamide-based inhibitors for various targets. researchgate.netnih.gov

Pharmacophore ApplicationTargetKey Pharmacophore FeaturesOutcomeReference
Virtual Screeningecto-5'-nucleotidase (CD73)Sulfonamide moietyIdentification of novel, uncharged competitive inhibitors nih.govresearchgate.net
Pharmacophore Comparison5-HT7 ReceptorLong chain arylpiperazines (LCAPs) and sulfonamide groupsDevelopment of new pharmacophore models for selective ligands nih.gov
Virtual ScreeningSrc Kinase1 H-bond donor, 2 H-bond acceptors, 1 hydrophobic/aromatic center, 1 aromatic centerIdentification of potential novel Src inhibitors mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For the broader family of pyrimidine-sulfonamide analogues, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory activity against targets such as the B-Raf proto-oncogene, serine/threonine kinase (BRAF), particularly the V600E mutant. These studies often employ machine learning algorithms like support vector regression (SVR), artificial neural networks (ANN), and multiple linear regression (MLR) to build predictive models.

For instance, research on pyrimidine-sulfonamide scaffolds has identified key molecular fingerprints that are crucial for their inhibitory effects. These models help in the rational design of new, more potent inhibitors. However, specific QSAR models and detailed statistical data focusing solely on this compound are not prominently featured in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

In Silico Prediction of Bioactivity Scores and Lead-likeness Assessment

In silico tools are frequently used in the early stages of drug discovery to predict the potential biological activity and drug-like properties of a compound. Bioactivity scores and lead-likeness assessments help in prioritizing compounds for further experimental testing. These predictions are based on the compound's structural features and comparison to known bioactive molecules.

While general properties for this compound can be computed from its structure using various software, detailed studies publishing its specific bioactivity scores against a range of targets or a thorough lead-likeness assessment are not found in the surveyed literature. Such an assessment would typically involve evaluating parameters like molecular weight, lipophilicity (LogP), hydrogen bond donors and acceptors, and other descriptors that fall under Lipinski's rule of five and other similar guidelines.

Biological Activity and Mechanistic Investigations of 5 Bromopyrimidine 2 Sulfonamide Derivatives

Enzyme Inhibition Potentials

The therapeutic potential of 5-bromopyrimidine-2-sulfonamide and its related derivatives stems from their ability to modulate the activity of several critical enzyme families. The sulfonamide moiety is a well-established zinc-binding group, while the pyrimidine (B1678525) core serves as a customizable scaffold for achieving target specificity and desired physicochemical properties.

Cyclooxygenase (COX) Enzyme Inhibition Profiles (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov There are two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions like gastric protection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation. nih.govacs.org The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable gastrointestinal side effects are often linked to the inhibition of COX-1. nih.govacs.org

Research into pyrimidine derivatives has revealed their potential as selective COX-2 inhibitors. nih.gov This selectivity is a highly sought-after characteristic for developing anti-inflammatory agents with improved safety profiles. nih.gov Studies on certain pyrimidine derivatives, for instance, have demonstrated high selectivity towards COX-2, with performance comparable to or exceeding that of established drugs like meloxicam. nih.gov These compounds have also been shown to reduce levels of reactive oxygen species (ROS), indicating additional antioxidant properties that can contribute to their anti-inflammatory effects. nih.gov

Table 1: COX Inhibition Profile of Selected Pyrimidine Derivatives

CompoundTarget EnzymeInhibitory Activity / SelectivityReference
Pyrimidine Derivative L1COX-2High selectivity, comparable to meloxicam nih.gov
Pyrimidine Derivative L2COX-2High selectivity, comparable to meloxicam nih.gov

Carbonic Anhydrase (CA) Isoform Selectivity (hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. ekb.eg Different human (h) isoforms are expressed in various tissues and are involved in numerous physiological processes. The cytosolic isoforms hCA I and hCA II are implicated in conditions like glaucoma, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are overexpressed in hypoxic cancers and are validated targets for anticancer therapies. ekb.egnih.gov

The sulfonamide group is a classic zinc-binding motif, making sulfonamide derivatives potent inhibitors of CAs. ekb.eg Studies on various sulfonamide derivatives have shown significant inhibitory activity against these isoforms. For example, a series of sulfonamides incorporating imide moieties demonstrated inhibition constants (Ki) in the nanomolar range against the physiologically dominant hCA II and the tumor-related hCA IX and hCA XII. ekb.eg Specifically, some compounds showed potent inhibition of hCA II with Ki values as low as 2.4 nM. ekb.eg Selectivity is a key aspect of this research, with some derivatives showing preferential inhibition of the cancer-related isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

Compound ClasshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)Reference
Sulfonamides with imide moieties49 to >10,000 nM2.4 to 4515 nM9.7 to 7766 nM14 to 316 nM ekb.eg
Piperazine-coumarin derivativesInactiveInactiveNanomolar inhibitionNanomolar inhibition nih.gov

Glutathione (B108866) S-Transferase (GST) Enzyme Inhibition

Glutathione S-Transferase (GST) is a family of enzymes crucial for detoxification processes, catalyzing the conjugation of glutathione to various electrophilic compounds. researcher.life Overexpression of certain GST isoforms, such as GST P1-1, is associated with resistance to anticancer drugs and the inhibition of apoptosis. google.com Therefore, GST inhibitors are being explored as agents to overcome chemotherapy resistance and induce cell death in tumor cells. researcher.lifegoogle.com

Investigations into pyrimidine derivatives have demonstrated their potential as potent GST inhibitors. researcher.life A study on a series of pyrimidine derivatives found that they inhibited the GST enzyme at the micromolar level, with Kᵢ values ranging from 0.047 µM to 0.272 µM. researcher.life For instance, 4-amino-2-chloropyrimidine (B189420) was identified as a particularly effective inhibitor. researcher.life Mechanistic studies revealed that these compounds act as non-competitive inhibitors of the GST enzyme. researcher.life

Table 3: GST Enzyme Inhibition by Pyrimidine Derivatives

CompoundIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
4-amino-2-chloropyrimidine0.081 ± 0.0110.047 ± 0.0015Non-competitive researcher.life
4-amino-6-chloropyrimidine0.312 ± 0.0980.272 ± 0.1764Non-competitive researcher.life

Cyclin-Dependent Kinase (CDK) Inhibition, including specific isoforms (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that regulate critical cellular processes, including the cell cycle and transcription. acs.orgresearchgate.net CDK9, in particular, is part of the positive transcription elongation factor b (P-TEFb) and plays a crucial role in regulating transcriptional elongation. acs.orgnih.gov Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it an attractive target for cancer therapy. acs.orgresearchgate.net

Derivatives combining pyrimidine and sulfonamide moieties have emerged as potent CDK inhibitors. A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9, with most compounds showing over 80% inhibition at a 50 nM concentration. acs.org The most potent of these compounds inhibited cancer cell proliferation by blocking the phosphorylation of the retinoblastoma (Rb) protein and inducing apoptosis by downregulating CDK9's downstream targets, Mcl-1 and c-Myc. acs.org Optimization of 2,4,5-tri-substituted pyrimidine compounds has also led to highly selective CDK9 inhibitors, with over 100-fold selectivity against other CDKs like CDK1 and CDK2. researchgate.net

Table 4: CDK9 Inhibition by Pyrimidine Sulfonamide Derivatives

Compound SeriesCDK9 InhibitionMechanismReference
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines>80% inhibition at 50 nM for most derivativesBlocks Rb phosphorylation; downregulates Mcl-1 and c-Myc acs.org
2,4,5-trisubstituted pyrimidines>100-fold selective for CDK9 over CDK1/CDK2Decreased phosphorylation of RNAPII; downregulates Mcl-1 researchgate.net

Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. acs.org PI3Kα is a frequently mutated isoform in tumors, making it a prime target for anticancer drug development. acs.orgnih.gov

Sulfonamide-based derivatives have been successfully developed as potent inhibitors of PI3Kα. In one study, a series of sulfonamide methoxypyridine derivatives were synthesized as dual PI3K/mTOR inhibitors. acs.org The most potent compound, featuring a quinoline (B57606) core, exhibited an IC₅₀ value of just 0.22 nM against PI3Kα. acs.org This inhibition effectively suppressed the phosphorylation of AKT, a key downstream effector in the PI3K pathway, leading to cell cycle arrest and apoptosis in cancer cells. acs.org Other research has shown that combining a PI3K inhibitor, such as the thieno[3,2-d]pyrimidine (B1254671) derivative GDC-0941, with other targeted agents can enhance apoptotic cell death in cancers like glioblastoma. nih.gov

Table 5: PI3Kα Inhibition by Sulfonamide-Containing Derivatives

CompoundPI3Kα IC₅₀Cell Line IC₅₀ (HCT-116)MechanismReference
Compound 22c (quinoline core)0.22 nM20 nMDecreases phosphorylation of AKT acs.org

Other Relevant Enzyme Targets (e.g., Hsp90, DprE1, GlcN-6P)

The versatility of the pyrimidine sulfonamide scaffold allows for its application against a broader range of enzymatic targets involved in cancer and infectious diseases.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell growth and survival. nih.govnih.gov Pyrimidine-based scaffolds are recognized for their potential as Hsp90 inhibitors. nih.govresearcher.life Certain pyrazole-pyrimidine derivatives have shown remarkable Hsp90 inhibitory activity, with IC₅₀ values in the low micromolar range (e.g., 2.44 µM), leading to apoptosis in breast cancer cells. nih.govresearcher.life Structure-based design has also yielded pyrrolo-pyrimidine derivatives that act as dual inhibitors of Hsp90 and HDAC6, with some compounds showing Hsp90 IC₅₀ values in the nanomolar range (e.g., 96 nM). acs.org

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a vulnerable target for new anti-tuberculosis drugs. nih.govnih.gov Several classes of DprE1 inhibitors are based on a pyrimidine core. For example, benzothiazolylpyrimidine-5-carboxamides have been developed as selective DprE1 inhibitors with potent activity against Mycobacterium tuberculosis. nih.gov Furthermore, optimization of a high-throughput screening hit led to a novel series of morpholino-pyrimidine DprE1 inhibitors with improved properties and potent efficacy in murine infection models. acs.org

Glucosamine-6-phosphate (GlcN-6P) Synthase: This enzyme catalyzes a key step in the biosynthesis of amino sugar-containing macromolecules, which are vital components of bacterial and fungal cell walls. nih.gov As such, it is a target for antimicrobial agents. Pyrimidine-based derivatives have been synthesized and evaluated as potential inhibitors of GlcN-6P synthase. nih.gov Molecular docking studies of certain trisubstituted pyrimidine derivatives suggest they can bind effectively to the enzyme's active site, with estimated Kᵢ values in the sub-micromolar range (e.g., 0.769 µM), highlighting their potential as a basis for new antimicrobial drugs. nih.gov

Table 6: Inhibition of Other Enzyme Targets by Pyrimidine Derivatives

Target EnzymeCompound ClassInhibitory Activity (IC₅₀ / Kᵢ)Reference
Hsp90Pyrazole-pyrimidine derivativeIC₅₀ = 2.44 µM researcher.life
DprE1Benzothiazolylpyrimidine-5-carboxamidePotent activity vs. M. tuberculosis nih.gov
GlcN-6P SynthaseTrisubstituted pyrimidine derivativeEstimated Kᵢ = 0.769 µM nih.gov

Antimicrobial Activities

Antibacterial Efficacy Against Pathogenic Strains (e.g., MRSA, VRE, K. pneumoniae)

Derivatives of this compound have demonstrated notable antibacterial properties against a range of pathogenic bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.

One study highlighted a sulfonamide derivative, N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. epa.govresearchgate.net The minimum inhibitory concentration (MIC) values for this compound ranged from 0.22 to 1.49 µM, suggesting its potential as a lead compound for developing new antibacterial agents. epa.govresearchgate.net The mechanism of action for sulfonamides generally involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.

In research focused on combating carbapenem-resistant Klebsiella pneumoniae, a significant threat in clinical settings, 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and evaluated. nih.govresearchgate.netdovepress.com One particular derivative, compound 3b, showed a promising MIC of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against a New Delhi Metallo-β-lactamase (NDM-1) producing strain of K. pneumoniae ST147. nih.govresearchgate.netdovepress.com This suggests that such derivatives could offer a therapeutic alternative for infections caused by these highly resistant bacteria. nih.govresearchgate.netdovepress.com While some thienopyrimidine–sulfonamide hybrids have shown activity against Staphylococcus aureus and Escherichia coli, they were found to be inactive against Klebsiella pneumoniae. mdpi.com

Furthermore, studies on bromophenol derivatives have shown their potential against MRSA. nih.gov For instance, 3-bromo-2,6-dihydroxyacetophenone demonstrated good antibacterial activity against S. aureus and even the drug-resistant MRSA strain. nih.gov This compound was also found to inhibit biofilm formation, a key virulence factor. nih.gov Similarly, certain 5,7-dibromo-2-benzoylbenzofuran derivatives, particularly those with carboxylic acid groups, exhibited the most potent activity against MRSA, with MICs of 32 μg/mL. sci-hub.se

Interactive Table: Antibacterial Activity of this compound Derivatives

Compound/Derivative Target Strain(s) Activity (MIC/MBC) Source(s)
N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethane sulfonamide Gram-positive & Gram-negative bacteria MIC: 0.22–1.49 µM epa.govresearchgate.net
5-bromo-N-alkylthiophene-2-sulfonamide (compound 3b) Klebsiella pneumoniae ST147 (NDM-1) MIC: 0.39 μg/mL, MBC: 0.78 μg/mL nih.govresearchgate.netdovepress.com
3-bromo-2,6-dihydroxyacetophenone S. aureus, MRSA Good activity, biofilm inhibition nih.gov

Antifungal Spectrum and Potency

Research has explored the antifungal potential of pyrimidine derivatives, with some showing significant efficacy. A study on novel pyrimidine derivatives containing an amide moiety revealed their in vitro antifungal activities against various plant pathogenic fungi. nih.gov Specifically, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) demonstrated 100% inhibition against Phomopsis sp. at a concentration of 50 μg/ml. nih.gov Compound 5o, in particular, exhibited an excellent EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). nih.gov

Thienopyrimidine-sulfonamide hybrids have also been investigated for their antifungal properties. mdpi.com Molecular docking studies suggested squalene (B77637) epoxidase as a potential antifungal target. mdpi.com Among the synthesized compounds, one derivative, compound 8iii, displayed the best antifungal activity against Candida strains. mdpi.com Sulfonamides have been reported to show inhibitory activity against some fungi, such as Pneumocystis carinii. nih.gov

Interactive Table: Antifungal Activity of Pyrimidine Derivatives

Compound/Derivative Target Fungi Activity (Inhibition/EC50) Source(s)
5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) Phomopsis sp. 100% inhibition at 50 μg/ml nih.gov
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) Phomopsis sp. EC50: 10.5 μg/ml nih.gov

Antiviral Activity Investigations (e.g., HSV-1, SARS-CoV-2)

The antiviral properties of pyrimidine derivatives have been a subject of scientific inquiry, particularly against Herpes Simplex Virus (HSV) and, more recently, SARS-CoV-2.

Several 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside (PdR) analogs have been evaluated for their anti-HSV activity. nih.gov The order of antiviral potency against both HSV-1 and HSV-2 was found to be iodo PdR, ethynyl (B1212043) PdR, and propynyl (B12738560) PdR. nih.gov The antiviral action of iodo PdR is dependent on the virus's ability to induce thymidine (B127349) kinase. nih.gov Another study showed that (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR) exhibited strong antiviral activity against various HSV-1 strains, with a 50% inhibition of plaque formation (ID50) at 0.01-0.02 microM. nih.gov However, its activity against HSV-2 strains was significantly lower. nih.gov

In the context of the COVID-19 pandemic, researchers have synthesized and tested novel pyrimidine thioglycoside analogs for their activity against SARS-CoV-2. nih.gov The results indicated that compounds with glycosyl moieties attached to the pyrimidine ring via an S-glycosidic linkage showed a marked increase in inhibitory activity against the virus. nih.gov Specifically, deprotected galactopyranosyl pyrimidine derivatives demonstrated higher activity than their glucopyranosyl counterparts. nih.gov

Antiproliferative Research in Cancer Biology

Assessment of Anti-Proliferative Activity in Various Cancer Cell Lines (e.g., HCT-116, HeLa, MDA-MB-231)

Derivatives of this compound and related pyrimidine structures have been extensively studied for their antiproliferative effects on various cancer cell lines.

In human colorectal cancer HCT-116 cells, pyrimidine–sulfonamide hybrids have shown promising results. nih.gov One hybrid, DDO-5994, demonstrated potential antiproliferative activity with an IC50 value of 6.34 μM. nih.gov Another hybrid, 9a, exhibited an IC50 of 9.64 μM against HCT-116 cells, which was superior to the standard drug 5-fluorouracil. nih.gov Thieno[2,3-b]pyridines, a related class of compounds, have also shown potent anti-proliferative activity against HCT116 and MDA-MB-231 cancer cell lines. nih.gov

Regarding cervical cancer HeLa cells, a study on sulfonamide derivatives identified 2,5-Dichlorothiophene-3-sulfonamide (8b) as a promising anticancer agent, with a GI50 of 7.2 ± 1.12 µM against HeLa cells. nih.gov

In the context of breast cancer, particularly the triple-negative MDA-MB-231 cell line, several pyrimidine-based compounds have been investigated. A series of pyrimidine-based hydrazones exhibited IC50 values ranging from 1.75 μM to 9.46 μM in MDA-MB-231 cells. nih.gov Furthermore, 2,5-Dichlorothiophene-3-sulfonamide (8b) showed a GI50 of 4.62 ± 0.13 µM against MDA-MB-231 cells. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole (B57391) have also been evaluated for their cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.govresearchgate.net

Interactive Table: Anti-Proliferative Activity of Pyrimidine Derivatives

Compound/Derivative Class Cancer Cell Line Activity (IC50/GI50) Source(s)
Pyrimidine–sulfonamide hybrid (DDO-5994) HCT-116 IC50: 6.34 μM nih.gov
Pyrimidine–sulfonamide hybrid (9a) HCT-116 IC50: 9.64 μM nih.gov
2,5-Dichlorothiophene-3-sulfonamide (8b) HeLa GI50: 7.2 ± 1.12 µM nih.gov
Pyrimidine-based hydrazones MDA-MB-231 IC50: 1.75 - 9.46 μM nih.gov
2,5-Dichlorothiophene-3-sulfonamide (8b) MDA-MB-231 GI50: 4.62 ± 0.13 µM nih.gov

Investigations into Cellular Mechanisms of Action (e.g., cell cycle arrest, apoptosis induction)

The anticancer effects of this compound derivatives and related compounds are often attributed to their ability to induce cell cycle arrest and apoptosis.

Studies have shown that certain sulfonamide derivatives can induce apoptosis and disrupt the cell cycle in cancer cells. nih.govmdpi.com For instance, a thioether-containing pyrimidine–sulfonamide hybrid was found to cause cell cycle arrest in the G2/M phase, leading to a significant accumulation of cells in the pre-G1 phase, indicative of apoptosis and necrotic cell death. nih.gov The mechanistic studies of the pyrimidine–sulfonamide hybrid DDO-5994 revealed that it could disrupt the Hsp90-Cdc37 protein-protein interaction, induce the degradation of kinases, and inhibit cell cycle progression by arresting cells in the G0/G1 phase. nih.gov

In human leukemic CCRF-CEM cells, new benzo(b)thiophenesulphonamide 1,1-dioxide derivatives were shown to induce a typical apoptotic process. nih.gov This process included cell shrinkage, phosphatidylserine (B164497) translocation, mitochondrial dysfunction, activation of caspases-8, -9, and -3, chromatin condensation, and DNA degradation. nih.gov The study also pointed to the production of reactive oxygen species (ROS) as essential mediators in the apoptosis induced by these compounds. nih.gov

Furthermore, investigations into pyrimidine-based hydrazones in breast cancer cells explored their mechanisms of action by examining the activation of caspase-9, annexin (B1180172) V staining, and cell cycle analysis, all of which are hallmarks of apoptosis. nih.gov A series of 2-sulfonyl-pyrimidinyl derivatives have been developed as apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II, highlighting the diverse mechanisms through which pyrimidine derivatives can exert their biological effects. nih.gov

Modulation of Key Signaling Pathways and Protein-Protein Interactions (e.g., Hsp90-Cdc37)

The interaction between Heat shock protein 90 (Hsp90) and its co-chaperone Cell Division Cycle 37 (Cdc37) is a critical component of cellular homeostasis, particularly in the context of cancer. nih.govfrontiersin.org This complex plays a pivotal role in the folding and stabilization of a wide array of oncogenic proteins, making it an attractive target for therapeutic intervention. nih.gov Disrupting the Hsp90-Cdc37 protein-protein interaction (PPI) offers a more specific approach to modulating the Hsp90 chaperone cycle compared to traditional ATPase inhibition. nih.gov

Derivatives of this compound have been investigated for their potential to modulate this key signaling pathway. The rationale behind targeting the Hsp90-Cdc37 complex is compelling for several reasons:

Overexpression in Cancer: Cdc37 is often expressed at higher levels in cancer cells than in normal cells, providing a potential therapeutic window. nih.gov

Kinase Specificity: Cdc37 is a kinase-specific co-chaperone of Hsp90. Therefore, disrupting the Hsp90-Cdc37 interaction can lead to the specific inhibition of Hsp90's kinase clients. nih.gov

Specific Binding Sites: The interaction between Hsp90 and Cdc37 occurs at distinct binding sites, suggesting that small molecules could be designed to specifically disrupt this interaction without affecting the binding of other co-chaperones, thereby minimizing off-target effects and potential toxicity. nih.gov

Research has shown that disrupting the Hsp90-Cdc37 complex can lead to the selective downregulation of Hsp90 kinase clients, such as Cdk4, and induce cell cycle arrest. nih.gov For instance, studies have demonstrated that blocking this interaction can decrease the phosphorylated states of Akt and ERK1/2, thereby reducing their activity without altering their total protein levels. nih.gov The binding interface between Hsp90 and Cdc37 is dynamic and involves a significant molecular surface area with specific, critical interactions. nih.gov This understanding of the binding mechanism provides a foundation for the rational design of small-molecule inhibitors, such as those derived from this compound, to target this crucial oncogenic pathway.

Anti-inflammatory Properties and Mechanisms (e.g., PGE2 generation suppression)

Chronic inflammation is a known contributor to the development of various diseases, including cancer. nih.gov Prostaglandin (B15479496) E2 (PGE2) is a key mediator in the inflammatory process and its synthesis is a target for anti-inflammatory therapies. nih.govnih.gov The enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1), which is downstream of cyclooxygenases (COXs), plays a crucial role in PGE2 production and is often overexpressed in inflammatory conditions and cancers. nih.gov

Derivatives of this compound have demonstrated anti-inflammatory properties, with a key mechanism being the suppression of PGE2 generation. mdpi.commdpi.com This is significant because targeting mPGES-1 offers a more specific approach to reducing PGE2 levels compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, which can lead to gastrointestinal and renal side effects. mdpi.com

Studies have shown that certain sulfonamide derivatives can effectively reduce the levels of pro-inflammatory mediators. mdpi.com For example, some compounds have been found to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as C-reactive protein (CRP). mdpi.com In addition to suppressing inflammatory mediators, these compounds have also been shown to enhance the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (GSH). mdpi.com

The investigation into the anti-inflammatory mechanisms of these derivatives often includes in vitro assays to measure their ability to inhibit enzymes involved in the inflammatory cascade, such as COX-1 and COX-2. mdpi.com The ability of these compounds to suppress PGE2 production highlights their potential as targeted anti-inflammatory agents with a possibly more favorable side-effect profile than traditional NSAIDs. nih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis for Specific Biological Targets

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how different parts of the molecule contribute to its therapeutic effects and for guiding the design of more potent and selective compounds. researchgate.netresearchgate.net

The general structure of sulfonamides, which includes an aromatic ring, a sulfonamide group, and an amino group, provides a versatile scaffold for chemical modification. youtube.com The electronic and steric properties of substituents on this scaffold can significantly influence the compound's interaction with its biological target.

Interactive Table: Key Structural Components of Sulfonamides and Their General Role in Biological Activity

Structural ComponentGeneral Role in Biological Activity
Aromatic Ring Essential for activity; typically a phenyl ring directly attached to the sulfonamide group. youtube.com
Sulfonamide Group (-SO2NH-) Crucial for binding to target enzymes; its acidity can influence activity. scispace.com
N1-substituent Modifications at this position can significantly alter potency and selectivity.
N4-amino group Often essential for antibacterial activity due to similarity to PABA. youtube.com

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric features have been identified that are crucial for their biological activity.

The core structure of a sulfonamide, with its specific arrangement of a substituted aromatic ring and a sulfonamide group, forms the basic framework. youtube.com The N4-amino group is a critical feature for many biologically active sulfonamides, particularly those with antibacterial properties, as it mimics para-aminobenzoic acid (PABA), a key substrate in bacterial folic acid synthesis. youtube.com

For anti-inflammatory activity, the presence of specific substituents on the aromatic ring and the nature of the group attached to the sulfonamide nitrogen are determining factors. For instance, in some series of sulfonamide derivatives, a hydrophobic fragment at a particular position on a heterocyclic ring attached to the sulfonamide core was found to be important for activity. researchgate.net The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor is also a key pharmacophoric feature, enabling interaction with amino acid residues in the active site of target enzymes. researchgate.net

Correlation Between Structural Modifications and Efficacy/Selectivity

The efficacy and selectivity of this compound derivatives can be finely tuned through specific structural modifications. The relationship between these modifications and the resulting biological activity is a cornerstone of medicinal chemistry.

Impact of Substituents on the Aromatic Ring: The position and nature of substituents on the phenyl ring can have a profound effect on activity. For example, para-substitution is often preferred for antibacterial sulfonamides. youtube.com The introduction of different functional groups can alter the electronic distribution and steric profile of the molecule, influencing its binding affinity and selectivity for the target protein.

Modifications at the N1-Position of the Sulfonamide Group: The substituent on the N1 nitrogen of the sulfonamide group is a key determinant of the compound's properties. Attaching various heterocyclic rings or other functional groups at this position has led to the development of sulfonamides with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net For example, the presence of a thiazole (B1198619) scaffold with specific hydrophobic substituents at the C5 position has been shown to be crucial for the inhibitory activity of certain sulfonamide derivatives against dipeptidyl peptidase-4 (DPP-4). researchgate.net

Interactive Table: Correlation of Structural Modifications with Efficacy in Sulfonamide Derivatives

Structural ModificationObserved Effect on Efficacy/SelectivityTarget Example
Substitution on the thiazole scaffold (hydrophobic fragment at C5) Increased inhibitory potency. researchgate.netDPP-4
Presence of a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group More active than derivatives with a 4-chlorobenzene-1-sulfonyl group. researchgate.netα-glucosidase, α-amylase
Modification of the 5"-position in neomycin Generally well-tolerated with retention of antibacterial activity. nih.govBacterial Ribosome
5"-amino modification in paromomycin Parent-like activity but reduced selectivity against the human cytosolic decoding A site. nih.govBacterial Ribosome

The systematic exploration of these structural modifications allows for the optimization of lead compounds, aiming to enhance their therapeutic efficacy while minimizing undesirable off-target effects.

Perspectives and Future Directions in 5 Bromopyrimidine 2 Sulfonamide Research

Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

The rational design of next-generation analogues of 5-bromopyrimidine-2-sulfonamide is a key area of future research, aiming to enhance therapeutic efficacy while minimizing off-target effects. This approach relies on a deep understanding of the structure-activity relationships (SAR) and the molecular interactions between the compound and its biological targets.

Future efforts will likely focus on strategic modifications of the this compound core. For instance, the bromine atom at the 5-position offers a handle for introducing various substituents to probe specific binding pockets in target proteins. The sulfonamide group can also be derivatized to modulate physicochemical properties such as solubility and cell permeability, which are crucial for drug-like characteristics.

A study on 5-bromo-pyrimidine derivatives demonstrated that multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine (B1678525) could yield a series of compounds with potent inhibitory activity against Bcr/Abl kinase, a key target in chronic myeloid leukemia. nih.gov This research highlights the potential of the 5-bromopyrimidine (B23866) scaffold in developing targeted cancer therapies. The synthesis of various analogues by introducing different moieties at the C2 and C4 positions of the pyrimidine ring led to the identification of compounds with significant cytotoxic activity against cancer cell lines. nih.gov

Computational modeling and molecular docking studies will be instrumental in guiding the design of these new analogues. By simulating the binding of virtual compounds to the active site of a target protein, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. This in silico approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming high-throughput screening of large compound libraries.

Exploration of Polypharmacology and Hybrid Molecule Design

Polypharmacology, the ability of a single drug to interact with multiple targets, is a paradigm that is gaining traction in drug discovery. For complex diseases such as cancer, targeting a single pathway is often insufficient due to the activation of resistance mechanisms. Pyrimidine-sulfonamide hybrids are well-suited for a polypharmacological approach as they can be designed to act on different targets simultaneously. nih.gov

The hybridization of the this compound scaffold with other pharmacologically active moieties is a promising strategy to create multifunctional drugs. nih.govscilit.com This approach, known as hybrid molecule design, aims to combine the therapeutic benefits of two or more different drug classes into a single chemical entity. For example, a hybrid molecule could be designed to inhibit both a protein kinase and a component of the cell cycle machinery, leading to a synergistic anticancer effect.

A review of pyrimidine-sulfonamide hybrids highlights their potential as anticancer agents, with the ability to overcome drug resistance and reduce off-target toxicity. nih.gov The combination of the pyrimidine and sulfonamide moieties has been shown to yield compounds with potent activity against various cancers. nih.gov Another study focused on a series of pyrimidine sulfonamide (PS) derivatives, which were synthesized based on a hybridization strategy. nih.gov These compounds were evaluated for their in vitro cytotoxicity against several human cancer cell lines, with some showing promising antitumor activity. nih.gov

Future research in this area will involve the rational design and synthesis of novel hybrid molecules incorporating the this compound core. The selection of the hybridization partner will be guided by the specific disease biology and the desire to modulate multiple, disease-relevant targets.

Development of Advanced Synthetic Methodologies for Scaffold Diversity

The development of advanced and efficient synthetic methodologies is crucial for generating a diverse library of this compound analogues. The ability to readily access a wide range of chemical structures is essential for thorough exploration of the structure-activity landscape and for optimizing the properties of lead compounds.

Future synthetic efforts will likely focus on the development of novel cross-coupling reactions to modify the 5-bromopyrimidine core. For example, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize a series of compounds from 5-bromo-N-alkylthiophene-2-sulfonamides, demonstrating the utility of this approach for scaffold diversification. nih.gov The development of new catalytic systems and reaction conditions will enable the introduction of a wider range of functional groups at the 5-position of the pyrimidine ring.

Furthermore, the development of multicomponent reactions (MCRs) offers a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials. MCRs allow for the formation of multiple chemical bonds in a single synthetic operation, which can significantly reduce the number of steps required to synthesize a target molecule. The application of MCRs to the synthesis of this compound derivatives could greatly expand the accessible chemical space.

A review on sulfonamide-based hybrid compounds highlights various synthetic strategies for creating diverse molecular architectures. nih.gov These strategies can be adapted and applied to the this compound scaffold to generate novel compounds with a wide range of biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These powerful computational tools can be applied to various stages of the drug development pipeline, from target identification to lead optimization.

In the context of this compound research, AI and ML algorithms can be used to analyze large datasets of chemical structures and biological activity data to identify novel patterns and predict the properties of virtual compounds. For example, a predictive model could be trained to identify the key structural features that are responsible for the desired biological activity, which can then be used to guide the design of new, more potent analogues.

AI can also be used to design novel molecular structures from scratch. Generative models can be trained on a vast database of known chemical compounds and then used to generate new molecules with desired properties, such as high binding affinity for a specific target or a favorable ADME (absorption, distribution, metabolism, and excretion) profile. This de novo design approach has the potential to uncover novel chemical scaffolds that would not have been discovered through traditional methods.

Moreover, AI can be used to optimize synthetic routes, making the production of lead compounds more efficient and cost-effective. mdpi.com By analyzing known chemical reactions, AI algorithms can propose novel synthetic pathways that are shorter, higher-yielding, and more environmentally friendly.

Preclinical Research Avenues and Target Validation Studies

Before a new drug candidate can enter clinical trials, it must undergo extensive preclinical testing to evaluate its efficacy and safety. For analogues derived from this compound, this will involve a range of in vitro and in vivo studies.

A crucial first step in the preclinical development of a new drug is target identification and validation. nih.gov It is essential to demonstrate that the compound interacts with its intended biological target and that this interaction leads to the desired therapeutic effect. Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can be used to confirm the binding of the compound to its target protein. Genetic approaches, such as RNA interference or CRISPR-Cas9 gene editing, can be used to validate the role of the target in the disease process. nih.gov

Once the target has been validated, the lead compounds will be evaluated in a variety of preclinical models of disease. For example, if the compounds are being developed as anticancer agents, they will be tested for their ability to inhibit the growth of cancer cells in culture and in animal models of cancer. nih.govrsc.org These studies will also provide valuable information about the pharmacokinetic and pharmacodynamic properties of the compounds.

Q & A

Q. What are the standard synthetic routes for 5-bromopyrimidine-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 5-bromopyrimidine derivatives. A common method includes reacting 5-bromo-2-aminopyrimidine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions . Optimization parameters:

  • Temperature control : Lower temperatures reduce hydrolysis of sulfonyl chloride intermediates.
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran improves yield by limiting moisture interference.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine ring (e.g., bromine at C5, sulfonamide at C2). Aromatic protons typically appear as doublets in δ 8.5–9.0 ppm .
  • IR spectroscopy : Sulfonamide S=O stretches appear as strong bands near 1350 cm⁻¹ and 1150 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₄H₄BrN₃O₂S: 260.93) .

Q. How does the compound’s solubility impact experimental design?

this compound has limited aqueous solubility (≤1 mg/mL in water at 25°C) but dissolves in polar aprotic solvents like DMSO or DMF. For biological assays, pre-dissolve in DMSO (≤5% v/v) to avoid solvent interference .

Q. What stability considerations are crucial during storage?

Store at –20°C in airtight, light-resistant containers. Degradation occurs via hydrolysis of the sulfonamide group under humid conditions, reducing purity by ~5% over six months at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

  • Purity validation : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥98% purity .
  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to validate assay conditions .

Q. What methodologies support structure-activity relationship (SAR) studies for sulfonamide derivatives?

  • Scaffold diversification : Replace bromine with other halogens (e.g., Cl, F) or introduce substituents at C4/C6 to modulate steric/electronic effects .
  • Biological profiling : Screen analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .
  • Computational docking : Use AutoDock Vina to predict binding affinities; correlate with experimental IC₅₀ values .

Q. How can computational modeling guide the design of this compound analogs?

  • Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., with EGFR kinase) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during subsequent functionalization .
  • Catalytic systems : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings at C5, achieving ~75% yield with arylboronic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.